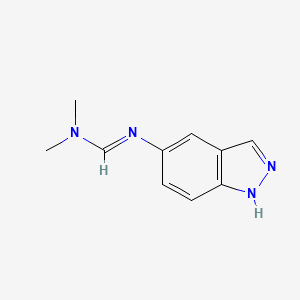

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide

Übersicht

Beschreibung

“(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide” is a chemical compound. It has been mentioned in the context of novel N-hydroxypropenamides bearing indazole moieties as potent HDAC inhibitors and anticancer agents .

Molecular Structure Analysis

Indazole is a heterocyclic aromatic organic compound. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Indazole-containing compounds have been synthesized and evaluated as potent HDAC inhibitors and anticancer agents . The synthesized compounds showed 2- to 30-fold more potent inhibitory activity against HDAC6 in comparison to that of a mixture of HDAC isoforms .Wissenschaftliche Forschungsanwendungen

Pharmacological Significance of Indazole Scaffold

Indazole derivatives, characterized by a pyrazole ring fused with a benzene ring, are significant in pharmacology due to their wide range of biological activities. Research spanning from 2013 to 2017 has highlighted the therapeutic potential of indazole-based compounds, particularly in anticancer and anti-inflammatory treatments. These derivatives have shown promise in disorders involving protein kinases and neurodegeneration, suggesting a broad pharmacological importance of the indazole scaffold. The defined mechanisms of action of these compounds pave the way for new molecules with therapeutic properties (Denya, Malan, & Joubert, 2018).

Heterocyclic N-oxide Derivatives and Their Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from indazole, are well-documented due to their versatility as synthetic intermediates and their biological significance. These compounds have been utilized in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, demonstrating their crucial role in organic synthesis and medicinal applications. The heterocyclic N-oxide motif, particularly from indazole derivatives, has been employed in advanced chemistry and drug development investigations, highlighting their potential in medical applications (Li et al., 2019).

Indoles and Indazoles in Medicine

Indoles and indazoles have a rich history in organic chemistry and continue to attract significant attention due to their diverse medicinal applications. Derivatives of these heterocycles have been found to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. This diversity underscores the potential of indazole derivatives in developing new therapeutic agents that address various health conditions (Ali, Dar, Pradhan, & Farooqui, 2013).

Indazole-based Antineoplastic Agents

Lonidamine, an indazole-3-carboxylic acid derivative, exemplifies the unique mechanism of action of indazole-based compounds in cancer treatment. It inhibits aerobic glycolysis and lactate transport in neoplastic cells without affecting cellular nucleic acids or protein synthesis. This mechanism, along with its ability to modify membrane permeability, enhances the efficacy of standard chemotherapy, particularly in treating solid tumors. This synergy suggests the potential of indazole derivatives in developing novel anticancer therapies (Di Cosimo et al., 2003).

Wirkmechanismus

Target of Action

The primary target of N’-(1H-indazol-5-yl)-N,N-dimethyliminoformamide is Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. They are key targets for anticancer drug discovery and developments .

Mode of Action

N’-(1H-indazol-5-yl)-N,N-dimethyliminoformamide acts as a potent HDAC inhibitor . It interacts with HDACs, inhibiting their activity, which leads to an increase in acetylation of histones. This alters the expression of genes, including those responsible for the regulation of cell survival and cell death .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. The most significant is the alteration of gene expression. By inhibiting HDACs, this compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This facilitates the transcription of certain genes, including tumor suppressor genes, which can inhibit the growth of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have high absorption ability, low metabolic activity, and low toxicity, suggesting promising bioavailability .

Result of Action

The result of the action of N’-(1H-indazol-5-yl)-N,N-dimethyliminoformamide is the inhibition of HDACs, leading to increased acetylation of histones. This can result in the altered expression of genes, including the activation of tumor suppressor genes, which can inhibit the growth of cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14(2)7-11-9-3-4-10-8(5-9)6-12-13-10/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHIJBBLEIEYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701247363 | |

| Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide | |

CAS RN |

952183-04-9 | |

| Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

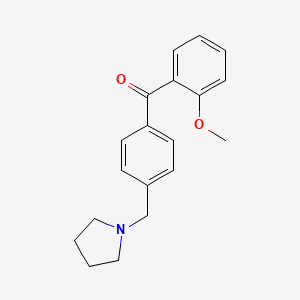

![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)

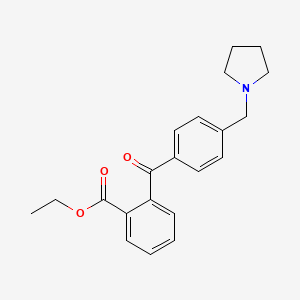

![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)

![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)

![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)